Oxolane;trichloroalumane

Vue d'ensemble

Description

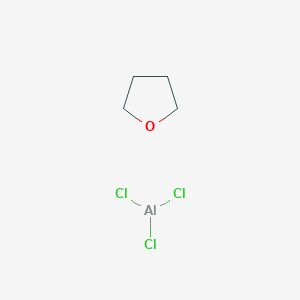

Aluminum chloride tetrahydrofuran complex is a chemical compound with the formula C₄H₈AlCl₃O. It is a coordination complex formed by the interaction of aluminum chloride and tetrahydrofuran. This compound is known for its utility in various chemical reactions and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of aluminum chloride tetrahydrofuran complex typically involves the reaction of aluminum chloride with tetrahydrofuran under controlled conditions. One common method is to dissolve aluminum chloride in tetrahydrofuran, resulting in the formation of the complex. The reaction is usually carried out at low temperatures to ensure stability and prevent decomposition .

Industrial Production Methods

In industrial settings, the production of aluminum chloride tetrahydrofuran complex may involve large-scale reactors where aluminum chloride is mixed with tetrahydrofuran. The process is carefully monitored to maintain the desired concentration and purity of the complex. The product is then purified and stored under appropriate conditions to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions

Aluminum chloride tetrahydrofuran complex undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chloride ions are replaced by other nucleophiles.

Coordination Reactions: The complex can form additional coordination bonds with other ligands, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in reactions with aluminum chloride tetrahydrofuran complex include nucleophiles such as amines and phosphines. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the complex .

Major Products Formed

The major products formed from reactions involving aluminum chloride tetrahydrofuran complex depend on the specific reagents and conditions used. For example, substitution reactions may yield products where chloride ions are replaced by other functional groups .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₄H₈AlCl₃O

- Molecular Weight : 189.42 g/mol

- IUPAC Name : Oxolane; trichloroalumane

- CAS Number : 192656-42-1

The compound is formed through the interaction of aluminum chloride and tetrahydrofuran (THF), a cyclic ether known for its solvent properties. Its unique structure enhances its reactivity and solubility in organic solvents, making it valuable in various chemical reactions.

Catalysis in Organic Synthesis

Oxolane; trichloroalumane serves as an effective Lewis acid catalyst in several organic synthesis reactions. Its applications include:

- Polymerization : It catalyzes the polymerization of monomers to produce poly(tetramethylene ether) glycol (PTMEG), which is used for elastomeric polyurethane fibers like Spandex .

- Friedel-Crafts Reactions : The compound facilitates alkylation and acylation reactions involving aromatic compounds, leading to the formation of complex organic molecules .

Biological Studies

Research has highlighted the potential interactions of oxolane; trichloroalumane with biological systems:

- Cellular Processes : Studies are ongoing to investigate how this compound interacts with cellular components, potentially influencing metabolic pathways.

- Drug Development : Its properties are being explored for drug delivery systems, where it may enhance the bioavailability of therapeutic agents.

Industrial Applications

In industrial settings, oxolane; trichloroalumane is utilized due to its catalytic properties:

- Fine Chemical Production : It plays a role in synthesizing fine chemicals and materials, enhancing efficiency and yield in chemical manufacturing processes.

- Solvent Applications : As a complex with THF, it serves as a solvent for various reactions, improving solubility and reaction rates in organic synthesis .

Case Study 1: Polymerization of THF

A study demonstrated that oxolane; trichloroalumane could effectively catalyze the polymerization of tetrahydrofuran into PTMEG. The reaction conditions were optimized to achieve high molecular weights necessary for producing elastic fibers. Results indicated that the presence of the aluminum complex significantly increased the polymer yield compared to traditional methods without catalysts.

Case Study 2: Biological Interaction Analysis

In a recent investigation into the effects of oxolane; trichloroalumane on cellular metabolism, researchers observed altered gene expression in larval zebrafish exposed to varying concentrations of the compound. The study aimed to understand potential toxicological effects and interactions with biological molecules, highlighting the need for further exploration into its safety profile in biological systems .

Mécanisme D'action

The mechanism of action of aluminum chloride tetrahydrofuran complex involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to facilitate various chemical reactions by stabilizing transition states and intermediates. The complex can interact with molecular targets such as nucleophiles, leading to the formation of new chemical bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aluminum chloride: A common Lewis acid used in many chemical reactions.

Gallium chloride tetrahydrofuran complex: Similar in structure but with different reactivity and applications.

Indium chloride tetrahydrofuran complex: Another similar compound with unique properties and uses.

Uniqueness

Aluminum chloride tetrahydrofuran complex is unique due to its specific coordination with tetrahydrofuran, which enhances its solubility and reactivity in organic solvents. This makes it particularly useful in organic synthesis and industrial applications .

Activité Biologique

Oxolane; trichloroalumane, also known as aluminum chloride tetrahydrofuran complex (C₄H₈AlCl₃O), is a coordination compound formed from aluminum chloride and tetrahydrofuran. This compound exhibits significant biological activity, particularly in its interactions with biological molecules and cellular processes. Understanding its biological implications is crucial in fields such as pharmacology and toxicology.

- Molecular Formula : C₄H₈AlCl₃O

- Molecular Weight : 205.44 g/mol

- InChI Key : QBBWRNBMWSVXBB-UHFFFAOYSA-K

- Canonical SMILES : C1CCOC1.Al(Cl)Cl

Oxolane; trichloroalumane acts primarily as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property enhances its reactivity in organic synthesis and may influence biological systems by interacting with cellular components such as proteins and nucleic acids.

Toxicological Studies

Numerous studies have investigated the toxicological effects of aluminum compounds, including oxolane; trichloroalumane. For instance, exposure to aluminum chloride has been linked to oxidative stress and neurotoxicity. A study on Wistar rats demonstrated that aluminum chloride exposure led to increased levels of malondialdehyde and hydrogen peroxide, indicating oxidative damage to lung tissue . Additionally, alterations in enzymatic activities related to oxidative stress were observed, suggesting potential implications for cellular health.

Neurotoxicity

Research indicates that aluminum exposure may contribute to neurodegenerative diseases. In a controlled study, rats treated with aluminum chloride showed significant behavioral impairments in memory and learning tasks. The study highlighted increased acetylcholinesterase activity and elevated levels of amyloidogenic proteins in the brain, suggesting a link between aluminum exposure and Alzheimer's disease pathology .

Cellular Effects

The compound has been shown to induce apoptosis in osteoblasts, which are critical for bone health. A study reported that exposure to varying concentrations of aluminum chloride resulted in increased apoptosis rates among osteoblasts derived from fetal rats. The mechanism involved mitochondrial dysfunction and activation of apoptotic signaling pathways .

Data Table: Summary of Biological Effects

Case Study 1: Aluminum Chloride-Induced Neurotoxicity

A significant study evaluated the effects of aluminum chloride on cognitive functions in rats. The experiment involved administering aluminum chloride over a period of 60 days, followed by behavioral assessments using the water maze test. Results indicated notable deficits in spatial learning abilities correlated with increased amyloid precursor protein levels in the hippocampus .

Case Study 2: Protective Agents Against Aluminum Toxicity

Another research focused on the protective role of natural compounds against aluminum-induced toxicity. Rats co-treated with selenium showed reduced oxidative stress markers compared to those treated solely with aluminum chloride. This suggests that certain dietary supplements may mitigate the adverse effects associated with aluminum exposure .

Propriétés

IUPAC Name |

oxolane;trichloroalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O.Al.3ClH/c1-2-4-5-3-1;;;;/h1-4H2;;3*1H/q;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBWRNBMWSVXBB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.[Al](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8AlCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578391 | |

| Record name | Oxolane--trichloroalumane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192656-42-1 | |

| Record name | Oxolane--trichloroalumane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminum trichloride tetrahydrofurane complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.